イソプロピルアミン塩酸塩

概要

説明

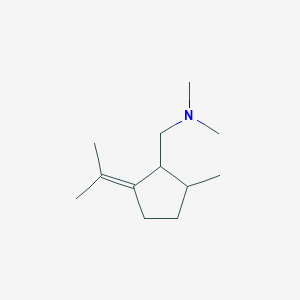

Isopropylamine hydrochloride (IPA-HCl) is an organic compound and a salt of isopropylamine and hydrochloric acid. It is an anhydrous, colorless, hygroscopic solid with a melting point of 118°C. IPA-HCl is used as an analytical reagent, in the synthesis of pharmaceuticals, and as a catalyst for chemical reactions. It is also used in the synthesis of polymers and polyamides, as a corrosion inhibitor, and as a surfactant in the manufacture of detergents and emulsifiers.

科学的研究の応用

医薬品合成

イソプロピルアミン塩酸塩は、さまざまな医薬品化合物の合成において重要な役割を果たしています。 特に、抗生物質、抗ウイルス剤、および抗炎症薬の製造において重要です . アミン供与体として作用する能力は、幅広い高価値医薬品に不可欠なキラルアミンの作成において重要です。

有機合成における触媒作用

有機化学において、イソプロピルアミン塩酸塩は、トランスアミナーゼ触媒反応におけるアミン供与体として使用されます . これらの反応は、プロキラル化合物から高純度のキラルアミンを生成するために不可欠な不斉合成に重要です。反応混合物からの容易な除去は、精製プロセスを簡素化するため、触媒作用における化合物の役割は重要です。

材料科学

イソプロピルアミン塩酸塩は、特に有機無機ペロブスカイト前駆体の開発における材料科学で使用されています . これらの前駆体は、太陽電池材料の製造において基本的なものであり、再生可能エネルギー技術の進歩に貢献しています。

化学合成

この化合物は、出発物質または中間体として化学合成で使用されます。 それは、さまざまな合成経路のビルディングブロックであるイソプロピルアミンを生成するために、加圧下でアンモニアと反応するか、脱水触媒と反応します .

生物触媒作用

イソプロピルアミン塩酸塩は、生物触媒プロセスにおいて重要です。アミン供与体としての性質を利用して、特定のキラル化合物を生成できる酵素触媒反応で使用されます。 これは、バイオテクノロジーにおけるテーラーメイドの酵素およびプロセスの設計に影響を与えます .

Safety and Hazards

作用機序

Target of Action

Isopropylamine hydrochloride, also known as isopropylammonium chloride, is an organic compound and a derivative of isopropylamine . It’s important to note that isopropylamine is a building block for the preparation of many herbicides and pesticides . .

Mode of Action

Isopropylamine, the parent compound, is known to exhibit reactions typical of other simple alkyl amines, such as protonation, alkylation, acylation, and condensation with carbonyls . As a weak base, it can accept protons from a proton donor in a reaction .

Biochemical Pathways

Isopropylamine, the parent compound, is used in the synthesis of many herbicides and pesticides , suggesting that it may interact with biochemical pathways related to these substances.

Pharmacokinetics

It’s known that isopropylamine, the parent compound, is highly flammable and volatile

Result of Action

Isopropylamine, the parent compound, is known to cause irritation to the skin, eyes, and respiratory system upon exposure . It’s also known to be toxic if swallowed, inhaled, or in contact with the skin .

Action Environment

Environmental factors can influence the action, efficacy, and stability of isopropylamine hydrochloride. For instance, it’s known that isopropylamine, the parent compound, is highly flammable and volatile , suggesting that it could be sensitive to heat and open flames. Furthermore, it’s recommended to prevent isopropylamine from entering drains or being discharged into the environment .

特性

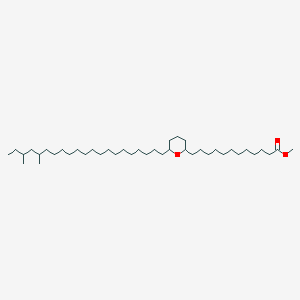

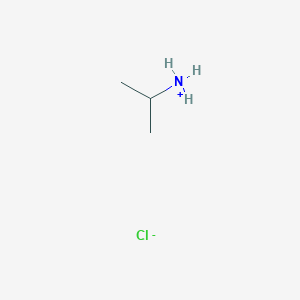

IUPAC Name |

propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N.ClH/c1-3(2)4;/h3H,4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYORFGKSZLPNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884841 | |

| Record name | 2-Propanamine, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15572-56-2 | |

| Record name | 2-Propanamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15572-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanamine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanamine, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of isopropylamine hydrochloride in the synthesis of (S)-7-(2-isopropylamino)ethylcamptothecin hydrochloride?

A1: Isopropylamine hydrochloride serves as a crucial reagent in the synthesis of (S)-7-(2-isopropylamino)ethylcamptothecin hydrochloride, a potent topoisomerase I inhibitor. [] Specifically, it participates in a Mannich reaction with (S)-7-methylcamptothecin, utilizing dimethyl sulfoxide as a formaldehyde source, to yield the desired product. [] This reaction highlights the utility of isopropylamine hydrochloride in introducing isopropylaminoethyl groups onto existing molecules, showcasing its potential in synthesizing pharmaceutical compounds.

Q2: Are there any reported cases of adverse reactions to drugs containing an isopropylamine group?

A2: Yes, there is at least one documented case report of a severe reaction to methoxamine hydrochloride, a drug used to treat paroxysmal supraventricular tachycardia. [] Although the specific component responsible for the reaction wasn't pinpointed, methoxamine hydrochloride contains an isopropylamine moiety in its structure. [] This case highlights the importance of investigating potential side effects and individual patient responses to medications containing isopropylamine groups.

Q3: Has the pharmacological activity of compounds containing isopropylamine groups been investigated?

A3: Yes, research has explored the pharmacological activity of compounds featuring isopropylamine groups. For example, N-methyl-β-cyclohexylisopropylamine hydrochloride was found to possess approximately two-thirds of the pressor activity compared to its phenyl analogue, racemic desoxyephedrine hydrochloride. [, ] This study highlights the influence of structural modifications on pharmacological activity, suggesting that replacing a phenyl group with a cyclohexyl group in this class of compounds can lead to a decrease in pressor activity.

Q4: Have there been any studies on the different isomers of isopropylamine-containing compounds?

A4: Yes, studies have delved into the distinct properties of various isomers within this class of compounds. For instance, research on N-methyl-β-cyclohexylisopropylamine hydrochloride revealed that its l-isomer exhibited stronger pressor effects and greater central nervous system excitation compared to its d-isomer. [] Conversely, the d-isomer of N-methyl-β-phenylisopropylamine hydrochloride demonstrated higher pressor activity and central nervous system excitation than its l-isomer. [] This disparity underscores the crucial role of stereochemistry in influencing the pharmacological activity of compounds containing isopropylamine groups.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。